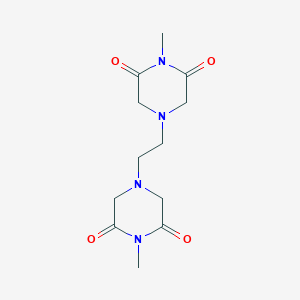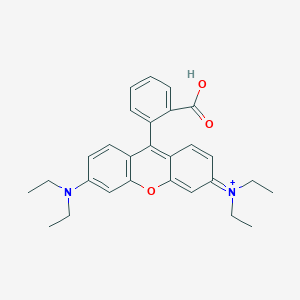
紫红色素1
描述
科学研究应用
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a colorant in various chemical formulations and as a tracer in analytical chemistry.
Biology: The pigment is employed in biological staining techniques to visualize cellular components.
Medicine: Research has explored its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species under light exposure.
Industry: [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid is extensively used in the manufacture of inks, paints, and plastics, providing vibrant and long-lasting color
作用机制
Target of Action
Pigment Violet 1, also known as a synthetic rhodamine dye , is primarily used in paint formulations . It targets the coloration of these materials, providing a vivid purple hue .
Mode of Action
The interaction of Pigment Violet 1 with its targets results in a change in coloration. This compound reacts as a base , contributing to its ability to impart a strong color to the materials it is used in .
Biochemical Pathways
These activities include antimicrobial and anticancer properties . .
Pharmacokinetics
Pigment Violet 1 has a molecular weight of 2261.984461 . It is slightly soluble in water , which may impact its distribution and elimination.
Result of Action
The primary result of Pigment Violet 1’s action is the imparting of a reddish-violet color . It is used in various applications, including artist and industrial materials . The compound has a high color strength and provides a pure color .
Action Environment
Environmental factors can influence the action of Pigment Violet 1. For instance, its solubility in water suggests that it could be affected by the presence of moisture. Additionally, it has a heat resistance of 160°C , indicating that it can maintain its color stability up to this temperature. It’s also worth noting that Pigment Violet 1 is a water pollutant that can be cleaned via photocatalytic degradation .
生化分析
Biochemical Properties
The biochemical properties of Pigment Violet 1 are intriguing. As a betalain, it substitutes anthocyanins in plants of the Caryophyllales order . The biosynthetic pathway of betalains remains under discussion, with the main steps having been characterized in recent years . The key enzymes involved have only recently been described, providing clues about the regulation of betalain biosynthesis .
Molecular Mechanism
The molecular mechanism of action of Pigment Violet 1 is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. These interactions could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of Pigment Violet 1 remains to be fully elucidated.
Metabolic Pathways
Pigment Violet 1 is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: The preparation of [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid typically involves the condensation of 3-amino-N-ethyl carbazole with chloranil in the presence of an acid-binding agent This reaction produces an organic solution containing 2,5-dichloro-3,6-di(9-ethyl-3-carbazole amino)-1,4-benzoquinoneThe reaction is maintained at 120-180°C for 2-10 hours, after which the product is cooled, filtered, and washed to obtain the crude pigment .
Industrial Production Methods: In industrial settings, the production of [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to additional purification steps to meet industry standards .
化学反应分析
Types of Reactions: [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts as a base and is slightly soluble in water .
Common Reagents and Conditions:
Oxidation: [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the pigment .
相似化合物的比较
Pigment Violet 3: Another synthetic violet pigment with similar applications but different chemical composition.
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid9: Known for its excellent fastness properties and used in high-performance coatings.
Pigment Violet 23: Widely used in the plastics industry for its stability and vibrant color.
Uniqueness: [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid stands out due to its specific reddish-violet hue and its versatility in various applications. Its ability to generate reactive oxygen species under light exposure also makes it unique for potential medical applications .
属性
CAS 编号 |
1326-03-0 |
|---|---|
分子式 |
C28H35MoN2O13PS |
分子量 |
766.6 g/mol |
IUPAC 名称 |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid |
InChI |
InChI=1S/C28H30N2O3.Mo.H3O4P.H2O4S.2O/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;2*1-5(2,3)4;;/h9-18H,5-8H2,1-4H3;;(H3,1,2,3,4);(H2,1,2,3,4);; |
InChI 键 |
KUSIIMXPGJKPHK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.OP(=O)(O)[O-].OS(=O)(=O)O.O=[Mo]=O |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.OP(=O)(O)[O-].OS(=O)(=O)O.O=[Mo]=O |
| 1326-03-0 63022-09-3 63022-10-6 64381-98-2 14899-08-2 |
|
物理描述 |
C.i. pigment violet 1 is a purple powder. (NTP, 1992) |
Pictograms |
Irritant |
相关CAS编号 |
6663-75-8 (acetate) 72561-83-2 (dihydride) 81-88-9 (chloride) |
溶解度 |
less than 0.1 mg/mL at 63 °F (NTP, 1992) |
同义词 |
Rhodamine Rhodamines |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Pigment Violet 1 in active energy ray-curable inkjet ink compositions?
A1: According to the research, incorporating Pigment Violet 1, specifically a metal lake pigment of a rhodamine dye, within the ink formulation enhances color reproducibility and curing properties. This results in a single pass-curable ink that outperforms conventional inks in terms of dischargeability at high printing frequencies and jetting speeds [].
Q2: What is the recommended concentration of Pigment Violet 1 in these ink formulations?
A2: The research suggests that an effective concentration range for Pigment Violet 1, along with similar metal lake pigments of rhodamine dyes, is between 0.5% to 10% by weight of the total ink composition [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


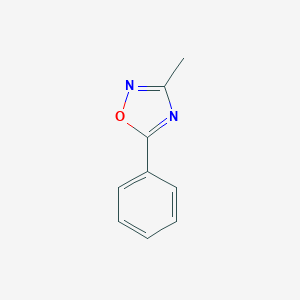
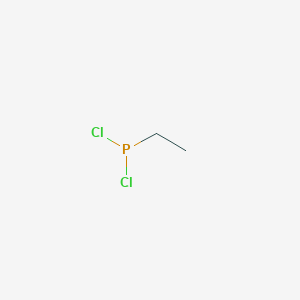
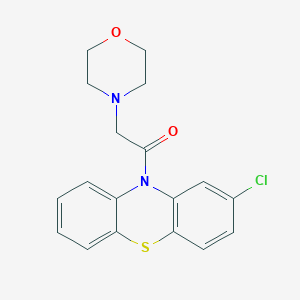
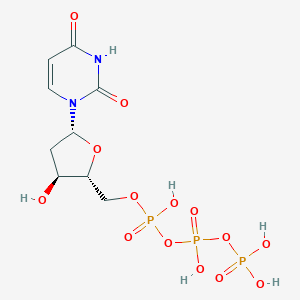
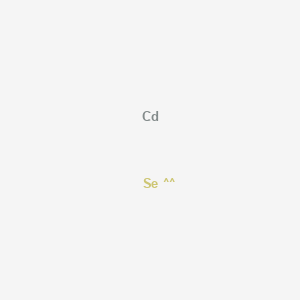
![2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid](/img/structure/B73772.png)
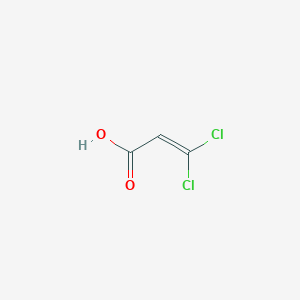
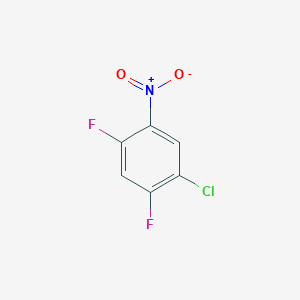
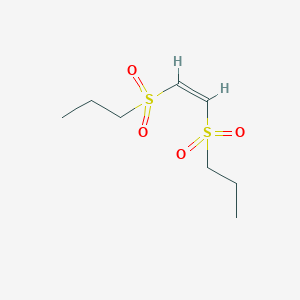
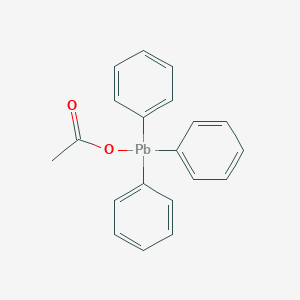
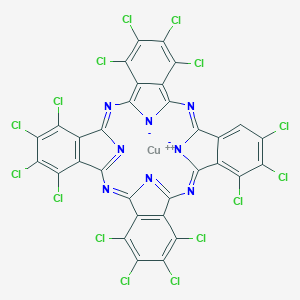
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)
